molecular formula C11H12O3 B3153109 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 75097-97-1

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No. B3153109
CAS RN: 75097-97-1
M. Wt: 192.21 g/mol
InChI Key: FZQMLJICQHDHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a chemical compound with the CAS Number: 75097-97-1 . It has a molecular weight of 192.21 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H12O3/c1-11(2)6-14-9-4-3-7(10(12)13)5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 171-173 .

Scientific Research Applications

Anticancer Research

Benzofuran derivatives have garnered attention for their potential as anticancer agents. In particular, 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibits promising cell growth inhibitory effects. Studies have shown that it inhibits cancer cell growth in various types of cancer, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Researchers continue to explore its mechanisms of action and therapeutic potential.

Antimicrobial Properties

The benzofuran scaffold has emerged as a valuable platform for designing antimicrobial agents. While the exact role of This compound in this context requires further investigation, its structural features suggest potential antimicrobial activity. Substituents at the 4-position, especially halogens or hydroxyl groups, may enhance its effectiveness .

Synthetic Intermediates

This compound serves as a crucial starting material for synthesizing other benzofuran derivatives. For instance, it is used in the preparation of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives , which have shown promise as anticancer agents . Researchers utilize it as a building block to create novel compounds with diverse biological activities.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzofuran compounds, including 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, have attracted attention due to their wide range of biological and pharmacological applications . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-14-9-4-3-7(10(12)13)5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQMLJICQHDHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Reactant of Route 2
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Reactant of Route 3
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Reactant of Route 6
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.